Zinc nitride

Description

Structure

2D Structure

Properties

IUPAC Name |

zinc;azanidylidenezinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2N.3Zn/q2*-1;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJVMGQSGCSQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

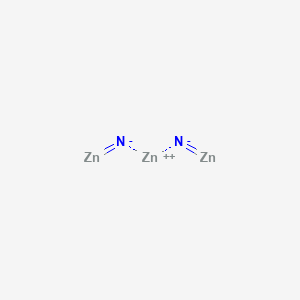

[N-]=[Zn].[N-]=[Zn].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn3N2, N2Zn3 | |

| Record name | zinc nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gray powder; [Alfa Aesar MSDS] | |

| Record name | Zinc nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1313-49-1 | |

| Record name | Zinc nitride (Zn3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trizinc dinitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Growth Methodologies for Zinc Nitride

Thin Film Deposition Techniques

The creation of zinc nitride thin films is predominantly achieved through physical vapor deposition (PVD) methods, which allow for precise control over the film's characteristics. These techniques involve the deposition of material onto a substrate from a vapor phase.

Reactive Sputtering Approaches for this compound Films

Reactive sputtering is a widely utilized method for synthesizing this compound films. This process involves sputtering a metallic zinc target in a reactive nitrogen atmosphere. The sputtered zinc atoms react with the nitrogen gas to form a this compound film on a substrate. The properties of the resulting film can be finely tuned by controlling various process parameters.

Direct current (DC) reactive magnetron sputtering is a common technique for depositing this compound (Zn₃N₂) thin films. In this method, a zinc target is sputtered in a plasma composed of a mixture of inert (typically Argon, Ar) and reactive (Nitrogen, N₂) gases. researchgate.netx-mol.net The structural, optical, and electrical properties of the films are highly dependent on the nitrogen gas concentration during deposition. x-mol.net

Research findings indicate that this technique can produce crystalline cubic anti-bixbyite Zn₃N₂ structures, often with a preferred orientation along the (400) plane. researchgate.netx-mol.net The optical band gap of the films can be adjusted, with reported values ranging from 1.27 to 2.1 eV, by varying the N₂ gas flow. x-mol.net Similarly, the optical transmittance of the films is influenced by the nitrogen concentration; a higher concentration can lead to a decrease in transmittance. x-mol.net In some applications, gallium-doped this compound (Zn₃N₂:Ga) films are prepared using a zinc target containing gallium grains, which can then be oxidized to form p-type ZnO. jos.ac.cn

Table 1: Process Parameters for DC Reactive Magnetron Sputtering of Zn₃N₂

| Parameter | Value/Range | Substrate(s) | Key Finding | Source(s) |

|---|---|---|---|---|

| Target | Pure Zinc (Zn) | Glass, Silicon | Formation of crystalline cubic anti-bixbyite Zn₃N₂. | researchgate.netx-mol.net |

| Reactive Gas | Nitrogen (N₂) | Glass, Silicon | Optical band gap varies (1.27-2.1 eV) with N₂ concentration. | x-mol.net |

| Sputtering Gas | Argon (Ar) | Glass, Silicon | Film properties are dependent on N₂/Ar ratio. | researchgate.netx-mol.net |

| Resulting Orientation | Preferred (400) | Glass, Silicon | Confirmed by XRD results. | x-mol.net |

Radio frequency (RF) magnetron sputtering is another versatile method for producing this compound films. This technique can utilize either a pure zinc target in a reactive nitrogen environment or a this compound target. arxiv.orgresearchgate.net The use of RF power is particularly advantageous for sputtering dielectric materials or when better process stability is required.

The properties of RF-sputtered Zn₃N₂ films are significantly influenced by deposition conditions such as substrate temperature, RF power, and the composition of the gas mixture. d-nb.infoacs.org For instance, films grown on fused silica (B1680970) substrates at 300 °C with an RF power of 150 W showed that the crystallinity was highly dependent on the N₂/Ar gas flow rate ratio, with a ratio of 0.60 yielding highly aligned films. d-nb.info In contrast, films can also be grown at room temperature. acs.org One study reported a growth rate of 42 nm/min at a power of 100 W using a pure N₂ gas flux. acs.org

An alternative approach involves using ammonia (B1221849) (NH₃) as the nitrogen source instead of N₂. Polycrystalline Zn₃N₂ films have been successfully prepared at room temperature using an NH₃–Ar gas mixture, with the resulting indirect optical band gap increasing from 2.33 to 2.70 eV as the NH₃ ratio was increased from 5% to 25%. jos.ac.cn

Table 2: Comparative Research Findings for RF Magnetron Sputtering of Zn₃N₂

| Target Material | Substrate | Substrate Temp. | Gas Mixture | RF Power | Key Finding | Source(s) |

|---|---|---|---|---|---|---|

| Zinc (Zn) | Fused Silica | 300 °C | N₂/Ar | 150 W | Highly crystalline films achieved at N₂/Ar ratio of 0.60. | d-nb.info |

| Zinc (Zn) | Si(100), Glass | Room Temp. | N₂ | 100 W | Growth rate of 42 nm/min. | acs.org |

| Zinc (Zn) | Glass | Room Temp. | NH₃/Ar | Not Specified | Optical band gap increased (2.33 to 2.70 eV) with NH₃ ratio. | jos.ac.cn |

| This compound (Zn₃N₂) | Not Specified | Not Specified | Ar/N₂ | 100 W | Films exhibited n-type conductivity and a wide optical band gap. | researchgate.net |

DC Reactive Magnetron Sputtering of this compound

Molecular Beam Epitaxy (MBE) of this compound

Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. sputtertargets.netjove.com This method is particularly suited for fabricating high-quality epitaxial Zn₃N₂ layers. sputtertargets.net

In a typical plasma-assisted MBE (PAMBE) process for Zn₃N₂, high-purity elemental zinc is evaporated from an effusion cell, and a beam of reactive nitrogen is supplied from a plasma source. jove.comnih.gov The process is conducted under ultra-high vacuum conditions, which ensures high purity of the grown films. jove.com

MBE has been successfully used to grow epitaxial Zn₃N₂ films on various substrates, including (100)-oriented MgO and a-plane sapphire. jove.comwhiterose.ac.uk The choice of substrate is crucial as it influences the crystal orientation of the grown film; for example, single-crystal (100)-Zn₃N₂ has been grown on MgO substrates. whiterose.ac.uk Key parameters for successful growth include precise control over the zinc flux, the activity of the nitrogen radical source, and the substrate temperature. jove.comacs.org A typical growth temperature for Zn₃N₂ on MgO is around 330 °C, yielding a growth rate of approximately 0.028 nm/s. jove.comnih.gov The growth process can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED). jove.comnih.gov

Pulsed Filtered Cathodic Vacuum Arc Deposition (PFCVAD) for this compound

Pulsed Filtered Cathodic Vacuum Arc Deposition (PFCVAD) is a technique used to deposit dense, polycrystalline this compound films. iphy.ac.cn This method involves generating a plasma from a zinc cathode, which is then magnetically filtered to remove macro-particles before being directed towards the substrate in a nitrogen atmosphere.

The PFCVAD process is often employed to create Zn₃N₂ films that serve as precursors for producing p-type zinc oxide (ZnO) through subsequent thermal oxidation. researchgate.networldscientific.comworldscientific.com The deposition of the initial this compound film is typically carried out at or near room temperature. worldscientific.com For example, a 179 nm thick Zn₃N₂ film was deposited at a nitrogen pressure of 8.6x10⁻⁴ Torr and a substrate temperature of 25°C. researchgate.networldscientific.com The subsequent annealing of this film in an oxygen-containing atmosphere converts it to ZnO. researchgate.networldscientific.com

Thermal Evaporation Methods for this compound Thin Films

Thermal evaporation is a straightforward and cost-effective PVD method for synthesizing this compound thin films. researchgate.net This technique generally involves heating a source material—in this case, zinc powder—in a vacuum, causing it to evaporate and subsequently condense on a cooler substrate.

One common setup is a vacuum tube furnace. In a reported synthesis, zinc powder was heated to 830°C in a furnace while nitrogen gas was introduced at a flow rate of 120 sccm, leading to the formation of a Zn₃N₂ film on a glass substrate. researchgate.net This method, sometimes referred to as powder vapor transport (PVT), has been shown to produce oxide-free polycrystalline Zn₃N₂ films. researchgate.net The properties of the films, such as their crystallinity, can be modified by post-growth annealing treatments. researchgate.net

Atomic Layer Deposition (ALD) of this compound: Growth Mechanisms and Kinetics

Atomic Layer Deposition (ALD) is a thin-film deposition technique that enables precise, conformal coatings with atomic-level thickness control. sputtertargets.netwiley-vch.dewikipedia.org This method is based on sequential, self-limiting surface reactions. wiley-vch.dewikipedia.orgrsc.org

Precursor Chemistry and Reaction Pathways

The ALD of this compound typically employs organometallic zinc precursors and a nitrogen source. Diethylzinc (B1219324) (DEZ) is a commonly used zinc precursor, while ammonia (NH₃) serves as the nitrogen source. rsc.orgrsc.orgrsc.org The reaction proceeds through sequential pulses of the precursors into the reaction chamber.

Density Functional Theory (DFT) calculations have been used to investigate the atomistic reaction pathways. rsc.orgresearchgate.netrsc.org The process involves the formation of intermediate complexes on the surface during each half-reaction. researchgate.net The reaction between the same surface sites, such as NH₃ with –NH* or DEZ with –CH₃*, has high activation barriers, which contributes to the self-limiting nature of the growth. rsc.org In situ Fourier transform infrared (FTIR) spectroscopy is another technique used to study the reaction mechanisms during each ALD half-cycle. rsc.orgrsc.org

Self-Limiting Growth Characteristics and Saturation Rates

A key characteristic of ALD is its self-limiting nature, where the reaction stops once all available surface sites are occupied by the precursor molecules. wikipedia.orgrsc.org This ensures uniform and conformal film growth. The self-limiting growth of this compound has been verified through techniques like in situ quartz crystal microbalance (QCM) and ex situ X-ray reflectivity (XRR) measurements. rsc.orgrsc.org

The growth rate per ALD cycle is a crucial parameter. For the DEZ and NH₃ precursor system, a saturated growth rate of approximately 1.4 Å per cycle has been achieved within an ALD temperature window of 175–215 °C. rsc.orgrsc.org At a higher temperature of 315 °C, a saturated growth rate of 0.9 Å per cycle has been reported. rsc.orgresearchgate.net The growth rate can be influenced by factors such as the number of precursor pulses. rsc.org

Table 1: ALD Growth Parameters for this compound

| Precursors | Temperature Window (°C) | Saturated Growth Rate (Å/cycle) |

| Diethylzinc (DEZ), Ammonia (NH₃) | 175–215 | ~1.4 rsc.orgrsc.org |

| Diethylzinc (DEZ), Ammonia (NH₃) | 315 | 0.9 rsc.orgresearchgate.netrsc.org |

Nanostructure Fabrication of this compound

Colloidal Synthesis of this compound Nanocrystals

Colloidal synthesis offers a solution-based route to produce this compound nanocrystals, including quantum dots. wits.ac.zaacs.org One method involves the reaction of diethylzinc with ammonia in a high-boiling point solvent mixture, such as 1-octadecene (B91540) and oleylamine (B85491), at elevated temperatures (e.g., 225 °C). acs.orgrsc.org This approach allows for the production of nanocrystals with tunable sizes and, consequently, tunable photoluminescence, with emissions ranging from the visible to the near-infrared spectrum. researchgate.netrsc.org Another room-temperature colloidal method involves the reaction of a zinc solution with ammonia solution to form a homogenous and transparent Zn₃N₂ colloid. sci-hub.se The resulting nanocrystals can have average sizes of around 25 nm. sci-hub.seacs.orgnih.gov

Nitridation Reactions for this compound Nanostructures (e.g., nanowires, empty balls)

Nitridation reactions provide a versatile method for fabricating various this compound nanostructures. This typically involves the reaction of zinc powder with ammonia gas at high temperatures. researchgate.netresearchgate.net For instance, this compound nanowires can be synthesized by flowing ammonia gas (e.g., 500 ml/min) over zinc powder at 600 °C for about 120 minutes. researchgate.netresearchgate.net The resulting nanowires exhibit a cubic crystal structure. researchgate.net

Similarly, hollow this compound microstructures, or "empty balls," can be created through a noncatalytic and template-free nitridation of zinc powder in an ammonia atmosphere at 600°C for 120 minutes. researchgate.net These spherical shell structures are confirmed through scanning and transmission electron microscopy. researchgate.netacs.org

Chemical Synthesis Routes for Bulk and Powder this compound

Bulk and powder forms of this compound are often synthesized via ammonolysis, which is the reaction of a zinc-containing compound with ammonia. whiterose.ac.uk A common method involves the thermal ammonolysis of pure zinc powder. gla.ac.uk This reaction is typically carried out at temperatures of 400 °C or higher, with an optimal temperature often cited around 600 °C. whiterose.ac.uk The reaction of zinc powder with ammonia gas flowing at a rate of 500 ml/min for 120 minutes at 600 °C has been shown to produce high-quality Zn₃N₂ powders. researchgate.net

An early synthesis route involved the reaction of diethyl zinc with ammonia to form zinc diamide, which upon heating, decomposes to form this compound and ammonia. whiterose.ac.uk

The reactions are as follows: Zn(C₂H₅)₂ + 2 NH₃ → Zn(NH₂)₂ + 2 C₂H₆ 3 Zn(NH₂)₂ → Zn₃N₂ + 4 NH₃

Another approach to synthesizing bulk this compound involves heating zinc metal at 873 K for 10 hours under a flow of ammonia. acs.org

Solid-Liquid Reaction Methods for this compound Compounds

Solid-liquid reaction methodologies are prominently used for the synthesis of ternary this compound compounds, particularly this compound halides. These reactions typically involve a solid nitrogen-containing precursor reacting with a molten salt.

A notable example is the synthesis of this compound halides with the general formula Zn₂NX, where X can be chlorine (Cl), bromine (Br), or iodine (I). nih.gov These compounds are synthesized through solid-liquid reactions between solid this compound (Zn₃N₂) and the corresponding molten zinc halides (ZnX₂). nih.govnih.gov The reactions are typically carried out in sealed ampoules, often under an inert argon atmosphere or a vacuum, to prevent oxidation and unwanted side reactions. The mixtures are heated to temperatures ranging from 550 to 600 °C for extended periods, from 20 hours to several days, to ensure the completion of the reaction. nih.gov The resulting this compound halides, such as Zn₂NCl, Zn₂NBr, and Zn₂NI, exhibit a crystal structure of the anti-β-NaFeO₂ type. nih.govnih.gov

Furthermore, this method has been extended to synthesize quaternary this compound halides, such as Zn₂NCl₁₋yBrᵧ and Zn₂NBr₁₋yIᵧ. uni.lu These are also prepared via solid-liquid reactions between this compound and the respective zinc halide mixtures in sealed environments. uni.lu

Table 1: Solid-Liquid Synthesis of this compound Halides

| Product | Reactants | Reaction Conditions | Crystal Structure Type |

|---|---|---|---|

| Zn₂NX (X=Cl, Br, I) | Zn₃N₂ (solid) + ZnX₂ (liquid/molten) | 550-600 °C, 20h - 3d, Sealed ampoule (Argon or vacuum) nih.gov | anti-β-NaFeO₂ nih.govnih.gov |

| Zn₂NCl₁₋yBrᵧ | Zn₃N₂ (solid) + ZnCl₂/ZnBr₂ (liquid/molten) | Sealed ampoule uni.lu | Acentric orthorhombic (Pna21) nih.gov |

| Zn₂NBr₁₋yIᵧ | Zn₃N₂ (solid) + ZnBr₂/ZnI₂ (liquid/molten) | Sealed ampoule uni.lu | Orthorhombic (Pna21 or Pnma) nih.gov |

Solution-Based Approaches for this compound

Solution-based methods offer a versatile and often low-temperature route to synthesize this compound, particularly in the form of nanomaterials like colloidal quantum dots (QDs) and nanoparticles. wikipedia.orgguidetopharmacology.org These approaches allow for greater control over particle size, morphology, and optical properties.

One prominent solution-based method involves the reaction of an organometallic zinc precursor, such as diethylzinc (Zn(C₂H₅)₂), with a nitrogen source like ammonia (NH₃). wikipedia.org In a typical synthesis of Zn₃N₂ quantum dots, a mixture of high-boiling point solvents like 1-octadecene and a stabilizing agent such as oleylamine is heated to around 225 °C. Ammonia gas is bubbled through this hot solution, followed by the rapid injection of diethylzinc. The size of the resulting Zn₃N₂ quantum dots can be controlled by the number of diethylzinc injections performed at timed intervals. This method is conducted under a nitrogen atmosphere using standard air-free techniques to handle the pyrophoric and reactive precursors. wikipedia.org

Another approach utilizes more common and less hazardous precursors. This compound colloidal nanoparticles can be synthesized at room temperature from zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in an ethanol (B145695) solvent. guidetopharmacology.org In this process, oleic acid is added to the zinc solution, which is then stirred while an ammonia solution is injected to initiate the nitridation process, leading to the formation of a homogenous and transparent Zn₃N₂ colloidal solution. guidetopharmacology.org

Table 2: Comparison of Solution-Based Synthesis Methods for this compound

| Feature | High-Temperature Organometallic Route | Room-Temperature Salt-Based Route |

|---|---|---|

| Zinc Precursor | Diethylzinc wikipedia.org | Zinc acetate dihydrate guidetopharmacology.org |

| Nitrogen Source | Ammonia (gas) wikipedia.org | Ammonia (solution) guidetopharmacology.org |

| Solvent(s) | 1-Octadecene, Oleylamine | Ethanol guidetopharmacology.org |

| Stabilizing Agent | Oleylamine | Oleic acid guidetopharmacology.org |

| Temperature | ~225 °C wikipedia.org | Room Temperature guidetopharmacology.org |

| Product | Colloidal Quantum Dots wikipedia.org | Colloidal Nanoparticles guidetopharmacology.org |

| Atmosphere | Inert (Nitrogen) wikipedia.org | Ambient guidetopharmacology.org |

Structural and Crystallographic Investigations of Zinc Nitride

Crystal Structure Determination and Refinement in Zinc Nitride

The determination and refinement of this compound's (Zn₃N₂) crystal structure have been accomplished through various analytical techniques, primarily X-ray diffraction (XRD). These investigations have consistently identified that Zn₃N₂ crystallizes in a cubic anti-bixbyite structure.

Anti-Bixbyite Structure (Anti-Mn₂O₃ Type) Analysis of this compound

This compound adopts the anti-bixbyite crystal structure, which is anti-isomorphous with manganese(III) oxide (Mn₂O₃). wikipedia.orggla.ac.uk This structure belongs to the body-centered cubic lattice system with the space group Ia-3 (No. 206). materialsproject.orgrsc.org In this arrangement, the nitrogen atoms occupy the cation sites of the bixbyite structure, while the zinc atoms are located at three-quarters of the anion sites. rsc.org

The conventional cell of Zn₃N₂ contains 80 atoms. rsc.org The nitrogen atoms are coordinated to six neighboring zinc atoms and reside at two distinct crystallographic sites: the 8b Wyckoff position (1/4, 1/4, 1/4) and the 24d Wyckoff position (x, 0, 1/4). rsc.org Conversely, each zinc atom is tetrahedrally coordinated to four nitrogen atoms, forming distorted ZnN₄ trigonal pyramids. materialsproject.org These pyramids share both corners and edges. materialsproject.org The Zn-N bond distances have been reported to range from 1.99 to 2.27 Å. materialsproject.org

Lattice Parameter Analysis and Crystallographic Orientation of this compound Films

The lattice parameter of the cubic Zn₃N₂ crystal structure has been a subject of numerous studies, with reported values showing some variation depending on the synthesis method and conditions. Calculations based on the positions of diffraction peaks, such as the (400) and (440) peaks, have yielded a lattice constant of approximately 9.76 Å to 9.78 Å. aip.orgaip.org Other studies have reported similar values, such as 9.73 Å and 9.79(1) nm. materialsproject.orgresearchgate.net

| Reported Lattice Constant (a) | Measurement/Calculation Method | Reference |

|---|---|---|

| 9.76 Å | Calculated from (400) and (440) XRD peaks | aip.org |

| 9.78 Å to 9.74 Å | Calculated from (400) XRD peak shift upon annealing | aip.org |

| 9.73 Å | Materials Project calculated value | materialsproject.org |

| 0.979(1) nm | XRD analysis of RF magnetron sputtered films | researchgate.net |

| 9.78 nm | XRD analysis of films prepared with ammonia (B1221849) gas | d-nb.info |

| 9.76 Å | Theoretical calculation | aps.org |

Structural Evolution and Phase Transitions in this compound

The crystal structure of this compound is subject to evolution and phase transitions influenced by post-deposition treatments and environmental exposure.

Effects of Annealing on this compound Crystallinity and Microstructure

Thermal annealing has a significant impact on the crystallinity and microstructure of this compound films. Annealing in a nitrogen atmosphere can lead to an improvement in crystallinity, especially for films that are initially amorphous or have poor crystallinity. aip.org However, the effect of annealing can be complex. Some studies report that post-annealing can lead to a degradation of crystallinity, particularly at higher temperatures (e.g., 350 °C), which may be due to the incorporation of native oxides interstitially, leading to peak broadening and an increase in defects. researchgate.net

Annealing can also induce changes in the lattice parameter. For example, annealing at temperatures between 200 °C and 400 °C has been shown to cause a decrease in the lattice parameter from 9.78 Å to 9.74 Å. aip.org This change is attributed to modifications in the residual stress within the polycrystalline films, arising from the mismatch in thermal expansion coefficients between the film and the substrate. aip.org Furthermore, annealing at higher temperatures can lead to a transformation of the cubic this compound structure into a wurtzite ZnO structure through oxygen diffusion. worldscientific.com

| Annealing Temperature | Atmosphere | Observed Effect | Reference |

|---|---|---|---|

| 200 °C - 400 °C | Nitrogen | Improved crystallinity for amorphous films; decrease in lattice parameter (9.78 Å to 9.74 Å) | aip.org |

| 350 °C | Not specified | Degradation of crystallinity | researchgate.net |

| Up to 300 °C | Nitrogen | No significant structural changes observed | arxiv.org |

| Not specified | Oxygen | Transformation of cubic Zn₃N₂ to wurtzite ZnO | worldscientific.com |

Structural Stability of this compound under Various Environmental Conditions

This compound is known to be metastable and exhibits limited stability under ambient environmental conditions. acs.org A primary mode of degradation is its reaction with atmospheric humidity. acs.org Prolonged exposure to ambient air can lead to the conversion of Zn₃N₂ films into a polycrystalline zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) phase. aip.orguhi.ac.uk This transformation is observable through XRD analysis, where the diffraction peaks corresponding to Zn₃N₂ diminish and peaks associated with ZnO appear. aip.org The resulting oxidized material often contains a large number of structural defects. aip.org

The rate of this transformation can be significantly influenced by post-deposition treatments. Thermal annealing in a nitrogen atmosphere has been shown to remarkably improve the ambient stability of Zn₃N₂ films, making them less prone to oxidation. aip.orguhi.ac.uk For instance, an as-deposited film might fully oxidize within weeks, whereas a film annealed at 300-350 °C can show no signs of oxidation for over 300 days. aip.orguhi.ac.uk This enhanced stability is proposed to be due to the stabilization of a native oxide layer that forms on the surface and acts as a barrier against further oxidation. aip.orguhi.ac.uk

Extended Defect Structures in this compound Films

This compound films, particularly those produced by techniques like sputtering, often contain a significant number of structural defects. aip.org These defects can be point defects or more extended structures. Broadening of XRD peaks in as-grown films is a common indicator of a high density of defects within the crystal structure. aip.org The stoichiometry of the film plays a crucial role; films that are either zinc-rich or nitrogen-rich tend to exhibit a larger number of defects compared to those close to the stoichiometric ratio. aip.org

The presence of oxygen, either as an impurity during growth or through post-deposition oxidation, can lead to the formation of defects. Oxygen atoms can be substitutionally incorporated at nitrogen sites. chemicalbook.in Furthermore, the oxidation process itself, especially at grain boundaries, introduces defects into the film. researchgate.net Theoretical studies have investigated various native point defects, including zinc vacancies and nitrogen interstitials, which can influence the material's properties. aps.org The formation of these defects is energetically dependent on the chemical potentials of zinc and nitrogen during growth. researchgate.net

Grain Boundaries and Polycrystallinity in this compound

This compound (Zn₃N₂) thin films are commonly synthesized using various deposition techniques, resulting in a polycrystalline structure. aip.orgresearchgate.netrsc.orgjos.ac.cn Methods such as DC and RF magnetron sputtering, as well as atomic layer deposition (ALD), typically produce films composed of numerous small crystallites, or grains, separated by grain boundaries. aip.orgrsc.orgjos.ac.cn The crystallographic orientation of these grains can be influenced by the deposition conditions. For instance, films grown by sputtering often exhibit a preferred orientation along the (400) plane, though (321) orientations have also been reported. researchgate.netjos.ac.cnresearchgate.net Films produced via ALD have shown a preferential orientation in the {321} direction. rsc.org In some cases, films may contain small crystallites dispersed within an amorphous structure, with preferred orientations along directions like (332) and (631). cumhuriyet.edu.tr

The control of polycrystallinity and grain boundary effects is crucial for optimizing Zn₃N₂ for electronic applications. While polycrystalline films are common, single-crystal this compound films can be grown using techniques like plasma-assisted molecular beam epitaxy (MBE), which eliminates the issue of grain boundary scattering. researchgate.netresearchgate.net In-depth analyses of electron transport mechanisms have confirmed that while grain boundary scattering is a primary contributor in polycrystalline films, ionized impurity scattering is the dominant mechanism in highly doped epitaxial films. researchgate.netresearchgate.netwhiterose.ac.uk

Table 1: Deposition Techniques and Resulting Crystallographic Orientation in this compound Films

| Deposition Technique | Typical Crystallographic Structure | Preferred Orientation(s) | Source(s) |

| DC/RF Magnetron Sputtering | Polycrystalline | (400), (321) | aip.org, researchgate.net, jos.ac.cn, researchgate.net |

| Atomic Layer Deposition (ALD) | Polycrystalline | {321} | rsc.org |

| Pulsed Filtered Cathodic Vacuum Arc | Polycrystalline (small crystallites) | (332), (631) | cumhuriyet.edu.tr |

| Molecular Beam Epitaxy (MBE) | Single Crystal / Epitaxial | (100), (111) | researchgate.net, researchgate.net |

Strain and Stress Analysis in Epitaxial and Polycrystalline this compound

Thin films of this compound, whether epitaxial or polycrystalline, are often in a state of residual stress. whiterose.ac.ukaip.org This stress can be categorized as intrinsic or extrinsic. Intrinsic stress in epitaxial films can arise from the lattice mismatch between the Zn₃N₂ layer and the crystalline substrate. mdpi.com In polycrystalline films, stress is often generated during the growth process itself and can be influenced by factors like the kinetic energy of bombarding ions during deposition. whiterose.ac.ukresearchgate.net

A significant source of stress in polycrystalline Zn₃N₂ films is the mismatch in thermal expansion coefficients between the film and the substrate it is deposited on. whiterose.ac.ukaip.org Post-deposition processing, such as thermal annealing, can alter this residual stress. whiterose.ac.ukaip.org As the film and substrate expand or contract at different rates during heating or cooling, compressive or tensile stress develops within the film. whiterose.ac.uk This change in stress induces strain, which is a deformation of the crystal lattice.

The strain within this compound films can be quantified by measuring changes in the lattice parameter using techniques like X-ray diffraction (XRD). aip.org A shift in the position of diffraction peaks compared to a stress-free reference indicates lattice strain. For example, studies on polycrystalline Zn₃N₂ films annealed at temperatures between 200 °C and 400 °C showed a shift of the (400) diffraction peak to higher angles. aip.org This shift corresponds to a decrease in the lattice parameter from 9.78 Å to 9.74 Å, indicating a change in the internal stress state of the film. aip.org Positive values for strain and stress signify a tensile mode, where atoms are farther apart, while negative values indicate compressive deformation. researchgate.net

These changes in strain and stress are not merely structural artifacts; they have a direct and significant impact on the material's physical properties. It has been demonstrated that the strain observed in the Zn₃N₂ crystal structure correlates with shifts in its optical bandgap. aip.org While lattice compression or expansion is known to affect semiconductor bandgaps, the magnitude of the shift observed in annealed this compound films can be very large, on the order of 400 meV. aip.org This suggests that variations in strain due to different processing or growth conditions could be a contributing factor to the wide range of bandgap values reported for Zn₃N₂ in scientific literature. aip.org

Table 2: Effect of Annealing Temperature on the Lattice Parameter of Polycrystalline this compound

| Annealing Condition | (400) Peak Position | Lattice Parameter (Å) | Indicated Stress Change | Source(s) |

| As-deposited | Lower Angle | 9.78 | Initial residual stress state | aip.org |

| Annealed (200-400 °C) | Shift to Higher Angle | 9.74 | Change in residual stress | aip.org |

Electronic Structure and Computational Modeling of Zinc Nitride

First-Principles Density Functional Theory (DFT) Studies of Zinc Nitride

Density functional theory (DFT) serves as a fundamental tool for investigating the electronic and structural properties of this compound. rsc.org

Comparison of Exchange-Correlation Functionals for Electronic Property Prediction

The choice of the exchange-correlation (XC) functional within DFT is critical for accurately predicting the electronic properties of Zn₃N₂. Standard approximations like the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) have been shown to significantly underestimate the band gap of many nitrides, and Zn₃N₂ is no exception. utoledo.eduscispace.com For instance, some calculations using LDA and GGA have resulted in a near-zero band gap for this compound. utoledo.eduscispace.com

To address this "band gap problem," more advanced methods are employed. Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a portion of the exact Hartree-Fock exchange, leading to more accurate band gap predictions. ufba.br Studies have shown that the HSE06 functional provides a more consistent description of the electronic structure of Zn₃N₂. scispace.comaps.org For example, calculations with the HSE06 functional predict a fundamental, direct band gap at the Γ point of approximately 0.84–0.86 eV. aps.orgresearchgate.net The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, a meta-GGA functional, has also shown good agreement with more computationally intensive methods, predicting a band gap of around 0.95 eV. scispace.com

The inclusion of a Hubbard U term (DFT+U) to the standard LDA or GGA functionals can offer some improvement over the base functionals but still tends to underestimate the band gap compared to hybrid functionals or experimental values. scispace.comrsc.org The optimal effective U value for the Zn 3d states has been determined to be around 5 eV by matching the electronic density of states to that calculated with HSE06. rsc.org

A comparison of calculated lattice constants also highlights the performance of different functionals. PBE+U, PBE0, and HSE06 calculations have yielded lattice constants in excellent agreement with experimental values, whereas LDA and PBE functionals show underestimation and overestimation, respectively. scispace.comrsc.org

Here is an interactive data table summarizing the calculated band gaps and lattice constants for Zn₃N₂ using various exchange-correlation functionals:

Prediction of Electronic Band Structure and Density of States in this compound

First-principles calculations consistently predict that this compound has a direct band gap located at the Γ point in the Brillouin zone. aps.org The electronic band structure reveals that the valence band maximum (VBM) is primarily composed of N 2p states, with a significant hybridization with Zn 3d states. aps.orgrsc.org The conduction band minimum (CBM) is mainly formed by Zn 4s states. rsc.org This hybridization in the valence band is expected to contribute to a lower hole effective mass compared to other nitride semiconductors. aps.org

The density of states (DOS) calculations further elucidate the electronic structure. The partial DOS shows that the upper valence bands are dominated by N 2p orbitals, while the lower part of the valence band has contributions from Zn 3d orbitals. aps.orgrsc.org The conduction band is primarily composed of Zn 4s and N 2p states. rsc.org The strong hybridization between Zn 3d and N 2p states is a key feature of the electronic structure of Zn₃N₂. aps.org

Work Function and Ionization Potential Determination for this compound Surfaces

Computational studies have been employed to determine the work function and ionization potential of this compound surfaces. The work function, which is the minimum energy required to remove an electron from the surface to a point in the vacuum, is a crucial parameter for designing heterojunction devices.

Calculations using the HSE06 functional for the (111) surface of Zn₃N₂ predict a remarkably low work function (and ionization potential) of 4.2 eV. rsc.orgresearchgate.netrsc.org This value is significantly lower than that of many other semiconductors, such as ZnO (7.7 eV) and TiO₂ (~8 eV). rsc.orgresearchgate.net The low work function of Zn₃N₂ results in its valence band being positioned about 3.5 eV higher in energy than that of ZnO, leading to a type-II (staggered) band alignment. rsc.org This large offset is attributed to the higher energy of N 2p states compared to O 2p states and the specific octahedral coordination of nitrogen in the anti-bixbyite structure of Zn₃N₂. rsc.org

Quasiparticle Green's Function (G₀W₀) Approaches in this compound Research

For a more accurate description of excited-state properties like the band gap, many-body perturbation theory, particularly the G₀W₀ approximation, is often used as a benchmark. mpg.deiaea.org The G₀W₀ approach typically provides more accurate band gap values than standard DFT functionals. mpg.de

In the case of Zn₃N₂, G₀W₀ calculations have been performed to refine the band gap prediction. rsc.orgscispace.com These calculations, often performed on top of a DFT calculation (e.g., using HSE06 for the starting electronic structure), predict a band gap of around 1.15 eV. scispace.com Interestingly, some studies have noted that for certain nitrides, the HSE06 functional can yield band gaps that are in better agreement with experimental values than the G₀W₀ approximation. aps.org Nevertheless, G₀W₀ remains a crucial high-level theoretical method for validating the results of other computational approaches. rsc.orgscispace.com

Computational Materials Design and High-Throughput Screening for this compound-Based Compounds

Computational materials design and high-throughput screening have emerged as powerful tools for discovering new materials with desired properties. researchgate.net These methods have been applied to explore the potential of this compound-based compounds for various applications.

For example, computational screening has been used to identify promising ternary this compound semiconductors. researchgate.net This involves systematically calculating the properties of a large number of candidate materials to find those with suitable characteristics, such as an appropriate band gap for photovoltaic applications. researchgate.netacs.org This approach has led to the prediction and subsequent synthesis of materials like ZnTiN₂ and Zn₂VN₃. acs.orgnih.govnih.gov

Furthermore, computational studies investigate the effects of doping on the electronic properties of Zn₃N₂. First-principles calculations can determine the formation energies of various native point defects and extrinsic dopants, providing insights into which elements might be suitable for achieving p-type or n-type conductivity. utoledo.edu For instance, studies have explored the potential of copper-family elements as p-type dopants in Zn₃N₂. utoledo.edu The unintentional n-type conductivity often observed in Zn₃N₂ has been computationally linked to nitrogen vacancies or oxygen impurities. aps.orgwhiterose.ac.uk

Theoretical Insights into Carrier Transport Mechanisms in this compound

Theoretical calculations provide valuable insights into the mechanisms governing carrier transport in this compound. Zn₃N₂ is known for its intrinsically high electron mobility. rsc.orgaip.org Computational models can help to understand the factors that limit or enhance this mobility.

First-principles calculations are used to determine effective masses of charge carriers (electrons and holes) from the curvature of the calculated band structure. aps.org These calculations can also be combined with deformation potential theory to estimate carrier mobility.

Theoretical studies also shed light on the role of defects and impurities in carrier scattering and concentration. For instance, the high carrier concentrations often found in as-grown Zn₃N₂ films are thought to be due to native defects like nitrogen vacancies or unintentional impurities like oxygen substituting for nitrogen. aps.org The Burstein-Moss effect, where high carrier concentrations lead to a blue shift in the optical band gap, has been investigated using first-principles calculations to explain the wide range of experimentally reported band gaps for Zn₃N₂. aps.orgaps.org

Electrical Transport Phenomena in Zinc Nitride

Carrier Concentration and Conductivity in Zinc Nitride Thin Films

The electrical conductivity of this compound thin films is predominantly dictated by the concentration and type of charge carriers. As-grown Zn₃N₂ typically exhibits n-type conductivity, often with carrier concentrations high enough to be classified as a degenerate semiconductor. aip.orgacs.org

This compound films frequently display degenerate n-type conductivity, characterized by very high free electron concentrations, typically in the range of 10¹⁸ to 10²¹ cm⁻³. aip.org This high carrier density means the Fermi level is located within the conduction band, leading to metallic-like electrical behavior. acs.org Consequently, the electrical conductivity and carrier concentration in these degenerate films are largely independent of temperature. acs.org This behavior is primarily attributed to a high density of unintentional donor defects formed during synthesis. aip.orgresearchgate.net The degenerate nature has been a significant challenge, impeding the development of Zn₃N₂ for many semiconductor applications that require tunable electronic properties. acs.orgacs.org

The high n-type carrier concentration in this compound is overwhelmingly influenced by the presence of native point defects and unintentional impurities. aip.orgwhiterose.ac.uk

Nitrogen Vacancies (Vₙ): Nitrogen vacancies are widely considered a primary source of n-type conductivity in Zn₃N₂. aip.orggoogle.com These defects, where a nitrogen atom is missing from its lattice site, have low formation energy, particularly under nitrogen-poor growth conditions, and can act as electron donors. aip.orggoogle.com The unintentional formation of nitrogen vacancies during the growth process is a significant contributor to the material's inherent n-type character. google.com

Zinc Interstitials (Znᵢ): While less commonly cited as the primary driver, zinc interstitials (extra zinc atoms located in non-lattice positions) can also act as donor defects, contributing to the free electron concentration.

Unintentional Impurities (Oxygen and Hydrogen): Unintentional incorporation of impurities, especially oxygen and hydrogen, plays a critical role in the electrical properties of Zn₃N₂. researchgate.netaps.org Oxygen substituting on a nitrogen site (Oₙ) and hydrogen interstitials (Hᵢ) are potent n-type dopants that are often present in films due to residual gases in deposition chambers. acs.orgaps.org First-principles calculations suggest that these impurity defects are a major cause of the significant Burstein-Moss shift observed in the material's optical gap, which is a direct consequence of high carrier concentrations. aps.org Some studies have observed that increasing oxygen content leads to an increase in charge carrier concentration from ~3 × 10¹⁹ cm⁻³ to 2 × 10²⁰ cm⁻³. acs.org

Table 1: Typical Electrical Properties of As-Grown this compound Thin Films This table is interactive. Click on the headers to sort.

| Property | Typical Range | Reference |

|---|---|---|

| Conduction Type | n-type | aip.org |

| Carrier Concentration (cm⁻³) | 10¹⁸ - 10²¹ | aip.org |

| Resistivity (Ω·cm) | 10⁻³ - 10⁻² | whiterose.ac.uk |

| Electron Mobility (cm²/V·s) | 30 - 130 | whiterose.ac.ukresearchgate.net |

Analysis of Degenerate n-Type Conductivity Mechanisms in this compound

Electron Mobility Studies in this compound

Despite often being highly defective and polycrystalline, this compound is noted for its remarkably high electron mobility compared to other polycrystalline semiconductors. aip.orgaip.org This high mobility is attributed to a small electron effective mass, calculated to be around 0.08 m₀ (where m₀ is the free electron mass). researchgate.netresearchgate.net

In polycrystalline thin films, the movement of charge carriers is impeded by several scattering mechanisms that ultimately limit mobility.

Ionized Impurity Scattering: At high carrier concentrations, such as those found in degenerate Zn₃N₂, scattering from ionized defects and impurities is a dominant mechanism. whiterose.ac.ukquora.com The donor defects (like Vₙ and Oₙ) that contribute the free electrons also act as positively charged scattering centers that deflect electrons, thereby reducing their mobility. acs.org

Other Scattering Mechanisms: Lattice vibrations (phonon scattering) also contribute to limiting mobility, particularly at higher temperatures. quora.com However, in highly doped or defective films, impurity and grain boundary scattering are typically the most influential factors at room temperature. whiterose.ac.ukquora.com

Temperature-dependent Hall effect measurements are a powerful tool for understanding the electrical transport mechanisms in semiconductors like Zn₃N₂. aip.orgmsu.edu By measuring resistivity, carrier concentration, and Hall mobility over a range of temperatures, key material parameters can be extracted.

In degenerate Zn₃N₂ films , the carrier concentration and mobility show very little change with temperature, which is a hallmark of metallic conduction. acs.org

In non-degenerate films , however, the carrier concentration exhibits a significant dependence on temperature. aip.org An Arrhenius plot of the carrier concentration can reveal the activation energy of the donor levels. aip.org For instance, one study on a non-degenerate zinc tin nitride film, a related material, determined an activation energy of 0.14 eV. aip.org Similarly, the temperature dependence of mobility provides insight into the dominant scattering mechanisms. researchgate.net For example, a decrease in mobility with increasing temperature often points to phonon scattering, whereas mobility limited by ionized impurity scattering may show a different temperature dependence. quora.com Studies have shown that Zn₃N₂ films can exhibit distinct conduction mechanisms in different temperature ranges. aip.org Photoluminescence measurements have also been used to study the temperature dependence of the band gap, which follows the empirical Varshni equation. whiterose.ac.uk

Factors Affecting Carrier Mobility in Polycrystalline this compound

Strategies for Tuning Electrical Properties of this compound

Controlling the high n-type conductivity of Zn₃N₂ is essential for its use in electronic devices. Several strategies have been explored to tune its electrical properties by managing defect and impurity concentrations.

Control of Growth Conditions: Lowering the substrate temperature during deposition can reduce the probability of forming unintentional donor defects, leading to lower electron concentrations. acs.orgnih.gov Similarly, growing films in an ultra-high vacuum (UHV) sputtering system helps to suppress donor impurities like oxygen, which has been shown to reduce the residual carrier density to as low as 4.4 × 10¹⁷ cm⁻³, achieving non-degenerate films. researchgate.netacs.org

Intentional Doping and Alloying: While unintentional oxygen is often a source of high conductivity, controlled oxygen doping has been paradoxically explored as a way to achieve non-degenerate films. acs.orgacs.org Some research suggests that oxygen can act as a compensating defect, enabling the synthesis of films with free electron concentrations in the 10¹⁷ cm⁻³ range while maintaining high mobilities. acs.orgnih.gov Alloying Zn₃N₂ with other materials, such as aluminum nitride (AlN), has also been shown to be an effective method for increasing resistivity and reducing carrier density. whiterose.ac.uk

Compositional and Stoichiometric Control: In the related II-IV-nitride semiconductor zinc tin nitride (ZnSnN₂), it has been demonstrated that creating a Zn-rich composition is effective in suppressing the formation of native donor defects (specifically Sn-on-Zn antisites), thereby reducing the carrier concentration. aip.org This suggests that precise control of the cation-to-anion ratio during growth could be a viable strategy for tuning the electrical properties of Zn₃N₂.

Post-Growth Annealing: High-pressure nitrogen annealing is a potential method to reduce the concentration of nitrogen vacancies in metal nitrides. google.com By diffusing nitrogen into the lattice, this process can fill vacancies, which may help to reduce the n-type background conductivity. google.com

Doping Strategies for Conductivity Modulation in this compound

The conductivity of this compound is intrinsically linked to its stoichiometry and defect chemistry. Unlike more established semiconductors, intentional doping strategies are less straightforward and often intertwined with controlling native defect concentrations.

This compound is almost exclusively reported as an n-type semiconductor. researchgate.netresearchgate.netwhiterose.ac.uk This conductivity is largely attributed to native point defects, specifically nitrogen vacancies (Vₙ), which act as donors, introducing free electrons into the conduction band. whiterose.ac.uk The concentration of these vacancies, and thus the carrier concentration, is highly sensitive to the deposition conditions. Another significant contributor to the n-type conductivity is the unintentional incorporation of oxygen into the this compound lattice. whiterose.ac.ukresearchgate.net Oxygen is believed to be an n-type dopant in Zn₃N₂, and its high affinity for incorporation makes it a common impurity even under high-vacuum deposition conditions. whiterose.ac.uk

Modulating the conductivity, therefore, often involves strategies aimed at controlling these native defects and impurities. For instance, films deposited in an argon plasma with an excess of zinc are conductive, with carrier concentrations (Nₐ) ranging from 10¹⁸ to 10²⁰ cm⁻³. researchgate.net Conversely, films deposited in a nitrogen-rich plasma tend to be more resistive. researchgate.net This suggests that controlling the zinc-to-nitrogen ratio during growth is a key method for modulating electron concentration.

Achieving p-type conductivity in this compound has proven to be a significant challenge. whiterose.ac.uk While theoretical studies suggest that zinc vacancies (Vₐₙ) could act as acceptors to introduce holes, experimentally, stable p-type Zn₃N₂ has not been reported. whiterose.ac.uk The primary route to achieving p-type conduction involving this material is through its conversion to nitrogen-doped zinc oxide (ZnO:N). By annealing Zn₃N₂ films in an oxygen-containing environment, the nitrogen atoms can be substituted by oxygen, and residual nitrogen atoms can act as acceptors in the resulting ZnO lattice, leading to p-type conductivity. cambridge.orgresearchgate.net For example, (Al,N)-codoping during the oxidative annealing of this compound precursors has been shown to increase the hole concentration of the resulting p-type ZnO film to 10¹⁸ cm⁻³. cambridge.org

Below is an interactive data table summarizing the influence of various defects and impurities on the electrical conductivity of this compound.

Table 1: Influence of Defects and Impurities on this compound Conductivity

| Defect/Impurity | Type | Typical Effect on Conductivity | Carrier Concentration Range (cm⁻³) | Notes |

|---|---|---|---|---|

| Nitrogen Vacancy (Vₙ) | Native Donor | Increases n-type conductivity | 10¹⁸ - 10²² | A primary source of intrinsic n-type behavior. whiterose.ac.ukcambridge.org Concentration is highly dependent on growth conditions. |

| Zinc Interstitial (Znᵢ) | Native Donor | Increases n-type conductivity | ~10²¹ | Contributes to n-type conduction, especially in Zn-rich films. cambridge.org |

| Unintentional Oxygen | Extrinsic Donor | Increases n-type conductivity | Not explicitly quantified, but a major factor | Oxygen easily incorporates into the lattice, acting as an n-type dopant. whiterose.ac.ukresearchgate.net |

| Aluminum (Al) | Extrinsic (Co-dopant) | Used in ZnO:N conversion | p-type (in ZnO): up to 10¹⁸ | Used in (Al,N)-codoping during oxidative annealing of Zn₃N₂ to achieve p-type ZnO. cambridge.org |

Impact of Growth Conditions and Post-Deposition Treatments on Electrical Response

The electrical properties of this compound films are profoundly dependent on the synthesis parameters and any subsequent thermal treatments. These processes directly influence the film's composition, crystallinity, and defect density, which in turn dictate the carrier concentration, mobility, and resistivity.

Growth Conditions:

Several parameters during the deposition process, such as reactive gas flow rates and substrate temperature, have a direct impact on the electrical characteristics of Zn₃N₂ films.

Nitrogen Flow Rate: In reactive sputtering, the ratio of nitrogen (N₂) to argon (Ar) in the plasma is a critical parameter. Studies have shown that both carrier concentration and Hall mobility increase with the N₂/Ar ratio up to an optimal point (e.g., a ratio of 0.60 at a substrate temperature of 300°C), after which they decrease. d-nb.info This indicates that an optimal nitrogen partial pressure is required to achieve high-quality films with superior electrical properties. d-nb.info At lower N₂ flow rates, films can be N-poor, leading to a higher concentration of donor-like defects and carrier concentrations around 10¹⁸ cm⁻³. aip.org

Substrate Temperature: The temperature of the substrate during deposition affects the stoichiometry and crystal structure. Increasing the substrate temperature (e.g., from room temperature to 150°C) can lead to a decrease in the Zn:N ratio, bringing it closer to the stoichiometric 1.5. aip.org This change in composition influences the electrical properties; for instance, resistivity and carrier mobility have been observed to decrease and increase, respectively, with rising substrate temperature. researchgate.net However, other studies suggest that low-temperature growth in an ultra-high vacuum chamber can help achieve non-degenerate electrical conductivity by suppressing defect formation. researchgate.net

Post-Deposition Treatments:

Post-growth annealing is a common technique used to modify the properties of thin films.

Annealing in Nitrogen: Annealing Zn₃N₂ films in a nitrogen atmosphere can significantly alter their electrical properties and improve ambient stability. aip.orgscispace.com For films deposited in an argon plasma (which are initially conductive due to excess zinc), annealing at 300°C can enhance conductivity. However, annealing at higher temperatures (e.g., up to 550°C) often leads to a deterioration of electrical properties, making the films more resistive but also more transparent as they become more stoichiometric. researchgate.netresearchgate.net This treatment helps to reduce the native oxide layer that forms on the surface, significantly slowing down the degradation process from days to years. aip.orgscispace.com

Oxidative Annealing: Thermal annealing in an oxygen-containing environment is a process used to convert Zn₃N₂ into ZnO. worldscientific.com This transformation drastically changes the material's electrical and optical properties. The resulting ZnO films can be either n-type or p-type, depending on the annealing conditions (temperature and duration). cambridge.org For instance, annealing at 400–600°C for 10–60 minutes has been identified as an optimal window for achieving p-type ZnO from Zn₃N₂ precursors. cambridge.org The electrical properties of the resulting film are highly sensitive to these annealing conditions. cambridge.org

The following interactive data table summarizes the impact of various growth and treatment parameters on the electrical properties of this compound films.

Table 2: Impact of Growth and Treatment Conditions on Zn₃N₂ Electrical Properties

| Parameter | Condition | Effect on Electrical Properties | Resulting Carrier Concentration (cm⁻³) | Resulting Mobility (cm²/Vs) | Reference |

|---|---|---|---|---|---|

| N₂/Ar Gas Flow Ratio | Increased from 0.20 to 0.60 | Increased carrier concentration and mobility | Increased | Increased | d-nb.info |

| N₂/Ar Gas Flow Ratio | Increased beyond 0.60 | Decreased carrier concentration and mobility | Decreased | Decreased | d-nb.info |

| Substrate Temperature | Increased from RT to 150°C | Decreased resistivity, increased mobility | Decreased from ~10²¹ to ~10¹⁹ | Increased from ~5 to ~33 | researchgate.net |

| Post-Deposition Annealing (N₂) | Annealed at 300°C (Ar-deposited film) | Increased conductivity | Not specified | Not specified | researchgate.net |

| Post-Deposition Annealing (N₂) | Annealed at >400°C | Decreased conductivity (more resistive) | Not specified | Not specified | researchgate.net |

| Oxidative Annealing | 400-600°C for 10-60 min | Conversion to p-type ZnO:N | p-type: 10¹⁴ - 10¹⁶ (N-doped), up to 10¹⁸ ((Al,N)-codoped) | Not specified | cambridge.org |

Optical Properties and Optoelectronic Response of Zinc Nitride

Optical Absorption and Transmission Characteristics of Zinc nitride

This compound typically demonstrates strong optical absorption in the visible light spectrum. researchgate.net The material's absorption coefficient is high, often in the range of 10⁴ to 10⁵ cm⁻¹ in the visible and near-infrared regions, which makes it a candidate for thin-film photovoltaic applications. researchgate.net The high absorption implies that a very thin layer of the material can effectively absorb incident light.

The optical transmittance of this compound films is highly dependent on the preparation method and film thickness. jos.ac.cn For instance, films prepared by RF magnetron sputtering have shown that transmittance improves as the ratio of ammonia (B1221849) (NH₃) in the sputtering gas increases. jos.ac.cn In one study, the average transmittance in the visible range (400-800 nm) for as-deposited films was low, but increased significantly upon annealing at specific temperatures. inoe.roresearchgate.net For example, annealing at 350°C resulted in a maximum transmittance of 62% in the visible region and 94% in the near-infrared region. inoe.ro

| Preparation Method | Wavelength Range | Average Transmittance (%) | Reference |

| RF Magnetron Sputtering (as-deposited) | Visible (400-800 nm) | ~22% | inoe.ro |

| RF Magnetron Sputtering (annealed at 350°C) | Visible (400-800 nm) | 62% | inoe.ro |

| RF Magnetron Sputtering (annealed at 350°C) | Near-Infrared (1800-2500 nm) | 94% | inoe.ro |

Band Gap Energy Determination in this compound

The band gap of this compound is a topic of significant debate in the scientific community, with reported experimental values spanning a wide range, from as low as 0.85 eV to as high as 3.2 eV. aps.orgaip.org This large discrepancy has created confusion regarding its fundamental properties and potential applications. aip.org

The vast range of reported band gap values for this compound can be attributed to several factors:

Oxidation: this compound is highly susceptible to oxidation when exposed to ambient conditions. researchgate.netacs.org The formation of zinc oxide (ZnO) or zinc oxynitride (ZnₓOᵧNₙ) surface layers, which have wider band gaps (ZnO ~3.3-3.4 eV), can lead to an overestimation of the intrinsic band gap of Zn₃N₂. aip.orgacs.orgresearchgate.net

Stoichiometry and Defects: Variations in the stoichiometry (the ratio of zinc to nitrogen) and the presence of native point defects, such as nitrogen vacancies, can significantly influence the electronic structure and, consequently, the measured optical band gap. aip.orgaps.org

Carrier Concentration: As a degenerate n-type semiconductor, this compound often exhibits very high carrier concentrations (10¹⁸–10²¹ cm⁻³), which can lead to a significant Burstein-Moss effect. aip.orgaps.org

Theoretical calculations have also contributed to understanding the intrinsic band gap. First-principles calculations using methods like the Heyd-Scuseria-Ernzerhof (HSE) hybrid functional predict a fundamental direct band gap of around 0.84-0.86 eV. aps.orgscispace.com Other theoretical studies place the band gap in the range of 0.9 to 1.2 eV. scispace.comrsc.org These theoretical values are in broad agreement with experimental values reported for high-purity, stoichiometric samples measured under conditions that minimize oxidation. acs.org

There are conflicting reports regarding whether this compound possesses a direct or an indirect band gap. A direct band gap allows for more efficient light emission and absorption, which is crucial for optoelectronic devices.

Evidence for Direct Band Gap: Several studies report a direct band gap, with values typically in the range of 1.23 eV to 1.48 eV. jos.ac.cnaip.orgacs.org Theoretical calculations based on density-functional theory (DFT) also support a direct band gap at the Γ point of the Brillouin zone. aps.org

Evidence for Indirect Band Gap: Conversely, other experimental work suggests an indirect band gap. For example, films prepared by RF magnetron sputtering were found to have an indirect band gap that increased from 2.33 to 2.70 eV with varying ammonia ratios. jos.ac.cn Other reports cite indirect band gaps of 2.12 eV and 2.72 eV. jos.ac.cnsci-hub.ru

This discrepancy is likely linked to the same factors affecting the band gap value itself, such as film quality, crystallinity, and measurement techniques. However, a growing body of evidence, particularly from recent theoretical work and carefully controlled experiments, points towards an intrinsic direct band gap for pure, crystalline this compound. aps.orgacs.org

The Burstein-Moss (BM) effect is a significant phenomenon in degenerate semiconductors where high carrier concentrations fill the lower energy states in the conduction band (for n-type) or valence band (for p-type). This pushes the Fermi level into the band, causing a blue shift in the optical absorption edge and resulting in a measured optical band gap that is larger than the fundamental band gap. aps.orgaps.org

This compound is often unintentionally n-type with high electron concentrations, primarily due to nitrogen vacancies and unintentional oxygen impurities. aip.orgaps.org This high doping level makes the BM effect a key contributor to the wide variation in reported band gap values. aps.orgresearchgate.net First-principles calculations suggest that a significant BM shift can occur due to oxygen substitutions on nitrogen sites and hydrogen interstitials. aps.org However, these studies also propose that the effect is limited, and band gaps reported to be larger than 2.0 eV are unlikely to be caused by the BM shift alone, as Fermi-level pinning by acceptor-like defects would prevent such a large shift. aps.org While some experimental studies have not observed a clear dependence of the optical band gap on carrier concentration, it is speculated that the samples were in a concentration range where the Burstein-Moss effect becomes apparent. aip.org

Investigation of Direct vs. Indirect Band Gap Nature of this compound

Photoluminescence Spectroscopy of this compound Materials

PL studies on this compound have revealed a variety of emission peaks, which are generally categorized as near-band-edge (NBE) emissions or defect-related emissions.

Near-Band-Edge Emission: Some studies on this compound nanowires and nanoneedles have reported strong ultraviolet (UV) or violet emission peaks. sci-hub.ruaip.org For example, a strong UV emission at 395 nm (3.14 eV) has been attributed to the excitonic emission from the near-band-edge transition of cubic this compound. sci-hub.ru Another study on nanowires observed a UV peak at 385 nm (3.22 eV). aip.org this compound nanocrystals have shown tunable photoluminescence from below 500 nm to over 1100 nm. rsc.org

Deep-Level Defect Emissions: More commonly, PL spectra are dominated by broad emission bands at lower energies, which are associated with deep-level defects within the band gap. aip.orgresearchgate.net

A study on DC sputtered films identified a narrow band at 1.38 eV and a broader band at 0.90 eV. aip.orgwhiterose.ac.uk The 1.38 eV peak was attributed to the recombination of free carriers with a bound state, while the 0.90 eV band was assigned to deep-level defect states. aip.orgwhiterose.ac.uk

Other research has identified blue emission bands. sci-hub.ruaip.org For instance, weak blue emissions at 453 nm and 465 nm in nanoneedles are considered defect-related, caused by vacancies or self-interstitials. sci-hub.ru A blue emission centered at 450 nm (2.76 eV) was also observed in nanowires. aip.org

The incorporation of oxygen can also introduce emission peaks. A peak located at 437 nm in sputtered films was attributed to oxygen incorporation, while another at 459 nm was considered intrinsic emission. jos.ac.cn

The high density of non-radiative recombination states in some heavily doped samples can quench photoluminescence entirely. whiterose.ac.uk The presence and nature of these emission peaks are highly dependent on the synthesis method, material morphology, and impurity levels, reflecting the complex defect chemistry of this compound.

| Emission Peak Wavelength (nm) | Emission Peak Energy (eV) | Proposed Origin | Material Form | Reference |

| 385 | 3.22 | Near-Band-Edge | Nanowires | aip.org |

| 395 | 3.14 | Near-Band-Edge (Excitonic) | Nanoneedles | sci-hub.ru |

| 437 | 2.84 | Oxygen Incorporation | Thin Film | jos.ac.cn |

| 450 | 2.76 | Defect-Related | Nanowires | aip.org |

| 453 & 465 | ~2.74 & ~2.67 | Defect-Related (Vacancies/Interstitials) | Nanoneedles | sci-hub.ru |

| ~900 | 1.38 | Free-to-Bound Recombination | Thin Film | aip.orgwhiterose.ac.uk |

| ~1378 | 0.90 | Deep-Level Defect States | Thin Film | aip.orgwhiterose.ac.uk |

Tunable Emission Properties in this compound Nanocrystals

This compound (Zn₃N₂) nanocrystals, also known as colloidal quantum dots (QDs), exhibit significant quantum confinement effects that allow for the tuning of their optical and electronic properties. americanelements.comfishersci.ca This tunability is primarily achieved by controlling the size of the nanocrystals, making them highly promising for various optoelectronic applications. americanelements.comnih.govwikipedia.org

The emission properties of Zn₃N₂ nanocrystals are directly related to their size. As the diameter of the nanocrystals decreases, a notable blue shift in both the absorption and photoluminescence (PL) spectra is observed, corresponding to an increase in the optical band gap. americanelements.com Research has demonstrated that by decreasing the diameter of Zn₃N₂ quantum dots from 8.9 nm down to 2.7 nm, the optical band gap can be tuned from 1.5 eV to 3.2 eV. americanelements.comfishersci.ca This wide tuning range allows for the emission wavelength to be adjusted across a broad spectral region, from the visible to the near-infrared (NIR). wikipedia.org

Studies have reported the ability to tune the peak photoluminescence wavelength from under 500 nm to over 1100 nm. wikipedia.org This extensive range covers a significant portion of the visible and NIR spectrum, a highly desirable characteristic for applications in LEDs, displays, and sensors. wikipedia.org The synthesis of these nanocrystals often involves the reaction of diethylzinc (B1219324) with ammonia in the presence of a capping agent like oleylamine (B85491) at elevated temperatures. americanelements.comwikipedia.org The final size of the nanocrystals, and thus their emission wavelength, can be precisely controlled by adjusting reaction parameters, such as the number of diethylzinc injections. americanelements.comfishersci.ca

The photoluminescence quantum yield (PLQY) of Zn₃N₂ nanocrystals can be remarkably high, with some studies reporting values greater than 50%. wikipedia.org Other research indicates PLQYs in the range of 30-50%. fishersci.canih.gov These high quantum yields attest to the high electronic quality of Zn₃N₂ nanomaterials. nih.gov Furthermore, strategies such as creating indium this compound alloys or capping the nanocrystals with shells of other semiconductor materials like gallium nitride (GaN) and zinc sulfide (B99878) (ZnS) have been shown to enhance both air stability and quantum yields. nih.govfishersci.be

Refractive Index and Optical Constants of this compound Films

The refractive index (n) and other optical constants of this compound (Zn₃N₂) films are key parameters for their application in optical and optoelectronic devices. However, the reported values for these properties show considerable variation in scientific literature, a fact often linked to the material's synthesis conditions and its tendency to oxidize. nih.govfishersci.fifishersci.ca

There is a notable debate regarding the band gap of Zn₃N₂, which directly influences its refractive index. When Zn₃N₂ is characterized as a narrow-band-gap semiconductor, with an optical band gap typically between 1.2 eV and 1.5 eV, its refractive index is reported to be in the range of 2.3 to 2.7. nih.govfishersci.fiwikipedia.orgscribd.com Conversely, some studies that report a wider band gap for Zn₃N₂ find a lower refractive index, in the range of 1.7 to 1.9. nih.gov This discrepancy is often attributed to the formation of a zinc oxide (ZnO) or zinc hydroxide (B78521) (Zn(OH)₂) layer on the film's surface upon exposure to air. nih.govfishersci.fi This oxidized layer has a wider band gap and a lower refractive index (1.6–1.8), which can mask the true optical properties of the underlying Zn₃N₂ film. nih.govwikipedia.org

Spectroscopic ellipsometry is a common technique used to determine the optical constants of Zn₃N₂ films. For films deposited by radio-frequency magnetron sputtering at low temperatures, the refractive index was found to be between 2.0 and 2.8 in the 1.5–4.5 eV energy range. fishersci.fi The extinction coefficient (k), which represents the absorption of light, was measured to be between 0.6 and 1.0 in the same energy range. fishersci.fi Another study using ellipsometry on single-crystal films reported a refractive index of 2.3-2.7 and an extinction coefficient of approximately 0.5-0.7 in the 1.5-3.0 eV energy range. fishersci.fiscribd.com

Factors such as post-deposition annealing can also affect the optical properties. For instance, thermal annealing has been shown to cause a decrease in the refractive index of Zn₃N₂ layers, with one study noting a drop from 2.6 to 2.4 as the annealing temperature increased. fishersci.ca This change is indicative of alterations in the band structure and microstructure of the film. fishersci.ca

Defect Chemistry and Impurity Effects in Zinc Nitride

Native Point Defects in Zinc Nitride (e.g., Nitrogen Vacancies) and their Energetics

Native point defects are imperfections in the crystal lattice involving the constituent atoms of the material. In this compound, these include vacancies (missing atoms) and interstitials (atoms in between regular lattice sites). Theoretical and experimental studies have identified several key native defects.

The most common and energetically favorable native defects in Zn₃N₂ are nitrogen vacancies (Vₙ) and zinc interstitials (Znᵢ). aip.orgresearchgate.net First-principles calculations have shown that nitrogen vacancies have a particularly low formation energy, making them the most probable native defect to form. kookmin.ac.krutoledo.edu The formation energy for a nitrogen vacancy has been calculated to be as low as 1.97 eV and 0.44 eV in different studies, indicating their high likelihood of occurrence. aip.orgkookmin.ac.kr These nitrogen vacancies typically act as shallow donors, contributing to the material's intrinsic n-type conductivity. nih.gov

Other native defects, such as zinc vacancies (Vₙ) and nitrogen interstitials (Nᵢ), generally have higher formation energies. utoledo.edu Therefore, while they can exist, their concentration is typically much lower than that of nitrogen vacancies under normal synthesis conditions. The prevalence of these defects is highly dependent on the chemical potential of the atomic species during growth. utoledo.edu

Table 1: Formation Energies of Native Point Defects in this compound This table is interactive. Click on the headers to sort the data.

| Defect Type | Symbol | Typical Charge State | Calculated Formation Energy (eV) | Role |

|---|---|---|---|---|

| Nitrogen Vacancy | Vₙ | + | 0.44 - 1.97 aip.orgkookmin.ac.kr | Predominant native defect, shallow donor |

| Zinc Interstitial | Znᵢ | 2+ | Second lowest formation energy aip.orgresearchgate.net | Contributes to n-type conductivity |

| Zinc Vacancy | Vₙ | 2- | High formation energy utoledo.eduosti.gov | Acceptor, can act as pinning level aps.org |

Role of Oxygen Impurities in this compound Conductivity and Stability

Oxygen is a common and highly influential impurity in this compound, often incorporated unintentionally during synthesis. Its presence significantly alters the material's electronic and structural characteristics.

Oxygen can be incorporated into the Zn₃N₂ lattice through several mechanisms, largely dependent on the synthesis conditions. acs.org The propensity for oxygen incorporation stems from the high reactivity of zinc with oxygen and the challenge of completely eliminating oxygen from growth environments. acs.org

During synthesis methods like molecular beam epitaxy (MBE) or sputtering, residual oxygen in the vacuum chamber can react with the growing film. acs.orgaps.org The primary mechanisms for incorporation are:

Substitutional Oxygen (Oₙ): Oxygen atoms can replace nitrogen atoms on their lattice sites. This is particularly favorable when nitrogen vacancies (Vₙ) are present, as oxygen can readily fill these vacant sites. acs.org

Interstitial Oxygen (Oᵢ): Oxygen atoms can occupy the spaces between the regular lattice sites. acs.org

Studies suggest that at lower oxygen concentrations (<10 at%), the dominant mechanism is the filling of nitrogen vacancies, while at higher concentrations, direct substitution of nitrogen by oxygen becomes more prevalent. acs.org

The influence of oxygen on Zn₃N₂'s properties is complex and has been a subject of evolving research.

Electronic Properties: Initially, the high n-type degenerate conductivity often observed in Zn₃N₂ was widely attributed to oxygen impurities acting as donors. researchgate.netresearcher.lifenih.gov Some studies reported a direct correlation between increased oxygen content and higher charge carrier concentrations. acs.org However, recent systematic investigations have revealed a more nuanced role. It has been demonstrated that controlled oxygen doping can act as a compensating defect. researchgate.netnih.gov By carefully managing the oxygen concentration, it is possible to tune the free electron concentration from a high degenerate level (10²⁰ cm⁻³) down to a nondegenerate semiconducting level (10¹⁷ cm⁻³), while preserving high electron mobility. acs.orgresearchgate.netnih.gov In heavily oxygen-doped films, substitutional oxygen (Oₙ) becomes the dominant scattering center that governs electron transport. researchgate.netacs.org The incorporation of oxygen can decrease the carrier concentration by restoring local electron pathways that were disrupted by nitrogen vacancies. nih.gov